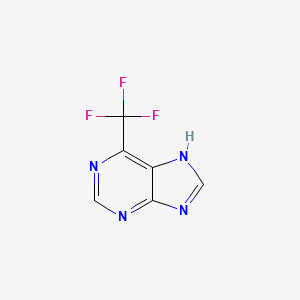

6-(trifluoromethyl)-7H-purine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(trifluoromethyl)-7H-purine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3N4/c7-6(8,9)4-3-5(12-1-10-3)13-2-11-4/h1-2H,(H,10,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPGVDXOVVBWOIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=NC=NC(=C2N1)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80421678 | |

| Record name | 6-(trifluoromethyl)-7H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80421678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2268-11-3 | |

| Record name | NSC515791 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=515791 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-(trifluoromethyl)-7H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80421678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Trifluoromethyl 7h Purine and Its Analogues

De Novo Synthesis Strategies for the 6-(trifluoromethyl)-7H-purine Core

De novo purine (B94841) synthesis is a fundamental metabolic pathway that constructs the purine ring from simpler precursor molecules. youtube.comnih.govprolekare.czyoutube.com In the context of preparing this compound, this strategy involves the use of building blocks that already contain the trifluoromethyl group. One of the early approaches to trifluoromethylated purines involved ring-closure reactions using trifluoromethyl-containing precursors. nih.govacs.org This method allows for the precise placement of the trifluoromethyl group at the C6 position of the purine ring system.

The general principle of de novo purine synthesis starts with phosphoribosyl pyrophosphate (PRPP) and proceeds through a series of enzymatic steps to form inosine (B1671953) monophosphate (IMP), which is a common precursor to other purine nucleotides. youtube.comyoutube.com For the synthesis of this compound, a chemical synthesis approach would mimic this pathway by starting with a trifluoromethylated imidazole (B134444) or pyrimidine (B1678525) precursor, which is then elaborated to form the final bicyclic purine system. For instance, a trifluoroacetic acid derivative could be used to introduce the CF3 group into a key intermediate that is subsequently cyclized to form the purine ring. nih.gov

Functionalization and Derivatization Approaches for the Purine Ring System

A more common and versatile approach to the synthesis of this compound and its analogues involves the modification of a pre-existing purine ring. This includes direct trifluoromethylation techniques and the functionalization of a this compound scaffold through substitution and cross-coupling reactions.

Direct trifluoromethylation methods introduce the CF3 group directly onto the purine core in the later stages of a synthetic sequence. These methods are highly sought after for their efficiency and ability to rapidly generate diverse libraries of compounds.

Direct C-H trifluoromethylation involves the substitution of a hydrogen atom on the purine ring with a trifluoromethyl group. This approach is advantageous as it does not require a pre-functionalized starting material. Radical-based methods have proven effective for the C-H trifluoromethylation of purine derivatives. For example, reagents like sodium trifluoromethanesulfinate (CF3SO2Na) and zinc bis(trifluoromethanesulfonyl) ((CF3SO2)2Zn) can serve as sources of trifluoromethyl radicals. nih.govacs.org These radicals can then attack the electron-rich purine ring. The regioselectivity of C-H trifluoromethylation can be influenced by the electronic properties of the purine substrate and the reaction conditions. For instance, in adenosine (B11128) derivatives, trifluoromethylation can occur at the C2, C8, or both positions depending on the protecting groups used. nih.govacs.orgacs.org

| Reagent | Description | Reference |

|---|---|---|

| Sodium trifluoromethanesulfinate (CF3SO2Na) | A precursor for trifluoromethyl radicals, often used in the presence of an oxidant. | nih.govacs.org |

| Zinc bis(trifluoromethanesulfonyl) ((CF3SO2)2Zn) | A versatile reagent for the C-H trifluoromethylation of various heterocycles, including purines. | nih.govacs.org |

A well-established method for introducing a trifluoromethyl group onto the purine ring is through the reaction of a halogenated purine precursor with a trifluoromethylating agent. 6-Halopurines, such as 6-chloropurine (B14466) or 6-iodopurine, are common starting materials for this transformation. nih.govbyu.edu

One of the classic methods involves the use of a trifluoromethyl-copper complex, which can be generated from trifluoromethyl iodide and copper powder. rsc.orgrsc.org This complex then reacts with the halogenated purine to afford the corresponding 6-(trifluoromethyl)purine. This method has been successfully applied to the synthesis of various trifluoromethylated purine nucleosides. rsc.orgrsc.org

More modern approaches utilize nucleophilic trifluoromethylating reagents such as trimethyl(trifluoromethyl)silane (TMSCF3), also known as the Ruppert-Prakash reagent. amsterdamumc.nlrsc.orgresearchgate.netnih.gov This reagent, in the presence of a fluoride (B91410) source, can efficiently trifluoromethylate a variety of substrates, including halogenated heterocycles. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the trifluoromethyl anion displaces the halide at the C6 position.

| Method | Reagent(s) | Description | Reference |

|---|---|---|---|

| Copper-mediated Trifluoromethylation | CF3I, Cu | Involves the formation of a trifluoromethyl-copper complex that reacts with the halogenated purine. | rsc.orgrsc.org |

| Nucleophilic Trifluoromethylation | TMSCF3 (Ruppert-Prakash Reagent), Fluoride source (e.g., TBAF) | A versatile method for the nucleophilic introduction of the CF3 group. | amsterdamumc.nlrsc.org |

The 6-(trifluoromethyl)purine scaffold is susceptible to nucleophilic aromatic substitution (SNAr) at other positions on the purine ring, provided there is a suitable leaving group present. The strong electron-withdrawing nature of the trifluoromethyl group at C6 can activate other positions, such as C2 or C8, towards nucleophilic attack if they bear a halogen substituent.

A variety of nucleophiles, including amines, alkoxides, and thiolates, can be employed to displace a leaving group on the 6-(trifluoromethyl)purine ring. These reactions are typically carried out in the presence of a base to facilitate the reaction. This approach allows for the introduction of a wide range of functional groups, leading to the synthesis of diverse libraries of 6-(trifluoromethyl)purine analogues for biological screening.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and have been widely applied to the functionalization of purine derivatives. These reactions can be used to introduce aryl, vinyl, or alkyl groups onto the 6-(trifluoromethyl)purine scaffold, typically at a position bearing a halogen atom.

Suzuki-Miyaura Coupling: This reaction involves the coupling of a halogenated purine with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. researchgate.netrsc.orgubc.ca It is a highly versatile and functional group tolerant method for forming C-C bonds. For example, a 2- or 8-halo-6-(trifluoromethyl)purine could be coupled with various aryl or heteroaryl boronic acids to generate a range of substituted derivatives.

Sonogashira Coupling: The Sonogashira coupling reaction enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgnih.govorganic-chemistry.orgnih.gov This reaction is particularly useful for introducing alkynyl moieties onto the 6-(trifluoromethyl)purine core, which can serve as handles for further synthetic transformations or as key structural elements for biological activity.

Hiyama Coupling: The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between an organosilane and an organic halide. nih.govorganic-chemistry.orgwikipedia.orgsynarchive.com A key advantage of the Hiyama coupling is the stability and low toxicity of the organosilane coupling partners. This reaction requires activation of the organosilane with a fluoride source or a base. It offers an alternative to the Suzuki-Miyaura coupling for the formation of C-C bonds.

| Reaction | Coupling Partners | Catalyst System | Reference |

|---|---|---|---|

| Suzuki-Miyaura | Halopurine + Boronic acid/ester | Palladium catalyst + Base | researchgate.netrsc.orgubc.ca |

| Sonogashira | Halopurine + Terminal alkyne | Palladium catalyst + Copper(I) co-catalyst + Base | wikipedia.orgnih.govorganic-chemistry.org |

| Hiyama | Halopurine + Organosilane | Palladium catalyst + Fluoride source/Base | nih.govorganic-chemistry.orgwikipedia.org |

Alkylation and Glycosidation Reactions on Nitrogen Atoms of the Purine Ring

The purine ring possesses multiple nitrogen atoms that can be sites for alkylation and glycosidation, primarily at the N7 and N9 positions of the imidazole ring. Direct alkylation of 6-substituted purines often results in the formation of a mixture of N7 and N9 isomers. acs.org The thermodynamically more stable N9 regioisomer is typically the major product, while the N7 isomer forms as a minor product. acs.org The ratio of these isomers is highly dependent on the reaction conditions, the nature of the substituent at the C6 position, and the alkylating agent used.

Glycosidation, the attachment of a sugar moiety to the purine base to form a nucleoside, follows similar principles of regioselectivity. Controlling the site of glycosylation is crucial for the synthesis of biologically active nucleoside analogues.

Regioselective N7 vs. N9 Alkylation Studies

Achieving regioselectivity in the alkylation of the purine ring is a significant challenge that has been the subject of extensive research. The outcome of the N7 versus N9 substitution is influenced by both steric and electronic factors, and various strategies have been developed to control it.

Direct alkylation with alkyl halides under basic conditions frequently leads to mixtures of N7 and N9 products. acs.org However, specific methodologies have been developed to favor one isomer over the other. For instance, a direct and regioselective method for introducing tert-alkyl groups at the N7 position has been achieved by reacting N-trimethylsilylated purines with a tert-alkyl halide using tin(IV) chloride (SnCl₄) as a catalyst. acs.org

Conversely, exclusive N9 alkylation can be accomplished by leveraging steric hindrance. The introduction of a bulky 6-(heteroaryl) substituent can effectively shield the N7 position, directing the incoming alkylating agent specifically to the N9 nitrogen. acs.org The orientation of the rings positions a C-H bond of the azole substituent over the N7 atom, protecting it from the alkylating agent. acs.org Microwave-assisted synthesis has also been shown to favor the formation of N9-alkylpurines, particularly with reactive alkyl halides, due to shorter reaction times. nih.gov

Table 1: Comparison of Methodologies for Regioselective Alkylation of 6-Substituted Purines

| Methodology | Key Reagents/Conditions | Primary Isomer | Rationale | Reference |

|---|---|---|---|---|

| Standard Alkylation | Alkyl halide, Base (e.g., K₂CO₃), DMF | N9 (major), N7 (minor) | Thermodynamic stability of the N9 isomer. | acs.org |

| N7-Selective Alkylation | N-trimethylsilyl purine, tert-alkyl halide, SnCl₄ | N7 | Catalytic pathway favoring kinetic control. | acs.org |

| N9-Selective Alkylation | 6-(heteroaryl)purine, NaH, Alkyl iodide | N9 (exclusive) | Steric shielding of the N7 position by the 6-substituent. | acs.org |

| Microwave-Assisted | Alkyl halide, Base, Microwave irradiation | N9 | Rapid reaction kinetics favor the thermodynamically stable product. | nih.gov |

Synthesis of 6-(trifluoromethyl)purine Nucleoside Analogues

The synthesis of nucleoside analogues of 6-(trifluoromethyl)purine is of significant interest due to their potential biological activities. Two primary strategies are employed for their synthesis: modification of a pre-existing purine nucleoside or the attachment of a sugar moiety to the pre-formed 6-(trifluoromethyl)purine base.

In the first approach, a readily available purine ribonucleoside, such as one derived from inosine, can be halogenated (e.g., brominated) at the C6 position. nih.gov This 6-halopurine nucleoside then undergoes a copper-mediated trifluoromethylation reaction to install the CF₃ group, yielding the desired 6-(trifluoromethyl)purine ribonucleoside. nih.gov

An alternative strategy involves the initial synthesis of a sugar scaffold containing the trifluoromethyl group, followed by its coupling to a purine base. For example, 6'-trifluoromethylcyclopentenyl-purine nucleosides have been synthesized. sci-hub.senih.gov This method utilizes Chen's reagent (methyl fluorosulfonyldifluoroacetate) to introduce the trifluoromethyl group onto a cyclopentene (B43876) ring, which serves as the sugar mimic. sci-hub.senih.gov This trifluoromethylated sugar intermediate is then coupled to the purine base to form the final nucleoside analogue. sci-hub.senih.gov

Modification and Manipulation of the Trifluoromethyl Moiety

The trifluoromethyl group is one of the most stable functional groups in organic chemistry due to the high strength of the carbon-fluorine bond. This stability makes the CF₃ group generally resistant to modification under common reaction conditions. Consequently, research has predominantly focused on methods for the introduction of the CF₃ group onto the purine ring rather than its subsequent chemical manipulation.

Despite its stability, the trifluoromethyl group is not entirely inert. Under harsh reaction conditions, it can be transformed. The strong electron-withdrawing nature of the purine ring can activate the attached trifluoromethyl group towards certain reactions, most notably hydrolysis. Research on the closely related compound 6-trichloromethylpurine has shown that it undergoes hydrolysis to form purine-6-carboxylic acid. researchgate.net This reactivity is noted as being unusual and is analogous to transformations observed in other electron-deficient heterocyclic systems like 5-trifluoromethyluracil. researchgate.net Furthermore, studies on other aromatic systems have demonstrated that the hydrolysis of a trifluoromethyl group to a carboxylic acid can be achieved using aggressive reagents such as fuming sulfuric acid (oleum) in the presence of boric acid. nih.gov This indicates that while challenging, the conversion of the 6-trifluoromethyl moiety on the purine ring into a 6-carboxy group is a chemically feasible transformation.

Catalyst Development and Optimization for this compound Synthesis

Catalysis plays a pivotal role in the efficient and selective synthesis of this compound and its derivatives. Various catalytic systems have been developed to facilitate key transformations, including the introduction of the trifluoromethyl group, regioselective alkylation, and further functionalization of the purine scaffold.

Copper complexes are crucial for the direct trifluoromethylation of the purine ring. Copper(I) iodide (CuI) is a common catalyst used in conjunction with trifluoromethylating agents such as trifluoromethyl iodide (CF₃I) and zinc, or with reagents like FSO₂CF₂CO₂Me (Chen's reagent), to install the CF₃ group onto a 6-halopurine precursor. nih.gov

For controlling the regioselectivity of alkylation, Lewis acid catalysis is effective. As mentioned previously, SnCl₄ is used to direct the alkylation of silylated purines to the N7 position. acs.org

Modern cross-coupling reactions, which enable the formation of carbon-carbon and carbon-heteroatom bonds, have also been applied to purine chemistry. Palladium and nickel catalysts are instrumental in these transformations. For instance, photoredox/nickel dual catalysis has emerged as a powerful late-stage method for the C6-alkylation of purine nucleosides, allowing for the coupling of 6-chloropurine nucleosides with a wide range of alkyl bromides.

Table 2: Catalytic Systems in the Synthesis of 6-(Trifluoromethyl)purine Derivatives

| Catalyst Type | Example Catalyst | Reaction Type | Purpose | Reference |

|---|---|---|---|---|

| Copper Complex | Copper(I) Iodide (CuI) | Trifluoromethylation | Introduction of the CF₃ group at the C6 position. | nih.gov |

| Lewis Acid | Tin(IV) Chloride (SnCl₄) | N-Alkylation | Promotes regioselective substitution at the N7 position. | acs.org |

| Dual Catalyst System | Nickel / Photocatalyst | Cross-Electrophile Coupling | C6-alkylation of purine nucleosides for analogue synthesis. |

Green Chemistry Considerations in this compound Synthesis Research

The principles of green chemistry, which aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of complex molecules like purine derivatives. The goal is to develop more sustainable and environmentally benign synthetic routes.

Several strategies in purine synthesis align with green chemistry principles. One significant advancement is the development of catalyst- and solvent-free reactions. For example, the synthesis of C6-azolyl purine nucleosides has been achieved through a C-N coupling reaction between unprotected 6-chloropurine nucleosides and N-heterocycles under solvent-free conditions, providing a simple and environmentally friendly method. This approach maximizes atom economy and minimizes waste by eliminating the need for solvents and catalysts.

Energy efficiency, another core principle of green chemistry, is addressed through methods like microwave-assisted synthesis. The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, thereby lowering energy consumption compared to conventional heating methods. nih.gov

Reducing the use of derivatives, such as protecting groups, is another key green principle. Synthetic strategies that can be performed on unprotected nucleosides, such as the photoredox/nickel dual catalysis for C6-alkylation, are highly advantageous as they shorten synthetic sequences and reduce the waste associated with protection and deprotection steps. The exploration of mechanochemistry, where mechanical force is used to drive reactions, also presents a promising solvent-free alternative for the synthesis of related heterocyclic compounds.

Chemical Reactivity and Mechanistic Investigations of 6 Trifluoromethyl 7h Purine

Influence of the Trifluoromethyl Group on Purine (B94841) Reactivity and Electronic Properties

The introduction of a trifluoromethyl (-CF3) group into a purine ring system, as in 6-(trifluoromethyl)-7H-purine, profoundly alters the molecule's electronic properties and chemical reactivity. nih.govresearchgate.net The -CF3 group is one of the most powerful electron-withdrawing groups in medicinal chemistry, a property stemming from the high electronegativity of the three fluorine atoms. mdpi.com This strong inductive effect significantly decreases the electron density across the entire purine nucleus. researchgate.netacs.org

This electron-withdrawing nature has several key consequences:

Acid-Base Properties: The reduction in electron density makes the purine ring more acidic. The protons on the ring's nitrogen atoms become more easily ionizable, leading to a lower pKa value compared to unsubstituted purine. This can influence the molecule's behavior in physiological and chemical systems. nih.gov

Reactivity towards Nucleophiles: The electron-deficient nature of the purine core makes it more susceptible to nucleophilic attack. Positions that might be unreactive in a standard purine can become activated. For instance, the decreased electron density makes the purine ring a better substrate for certain enzymes that hydrolyze electron-poor nucleotides. acs.org

Reactivity towards Electrophiles: Conversely, the deactivation of the ring makes it less reactive towards electrophilic substitution. The electron-poor character of the aromatic system hinders reactions that typically proceed through electrophilic attack on the purine base. mdpi.com

Metabolic Stability: The C-CF3 bond is exceptionally strong and stable. Replacing a hydrogen atom or a methyl group with a trifluoromethyl group can block sites of metabolic oxidation, a common strategy for increasing the half-life of drug candidates. mdpi.com

Reaction Pathways and Kinetic Analysis of this compound Transformations

Detailed kinetic studies specifically on the transformations of this compound are not extensively documented in the literature. However, significant insights can be drawn from the reaction pathways used for its synthesis and the kinetic analysis of closely related analogs, such as 6-trichloromethylpurine.

The primary reaction pathways discussed involve the direct trifluoromethylation of purine precursors. researchgate.net A common and effective method involves radical reactions using a CF3 source, such as zinc(II) bis(trifluoromethanesulfinate) ((CF3SO2)2Zn), in the presence of an oxidant like tert-butyl hydroperoxide (t-BuOOH). nih.govacs.org This method allows for the late-stage introduction of the -CF3 group onto the purine core. The reaction proceeds through the generation of CF3 radicals, which then attack the purine ring. The efficiency and yield of these reactions are highly dependent on the substrate and reaction conditions. acs.org

| Purine Substrate | CF3 Source | Oxidant/Conditions | Position of Trifluoromethylation | Isolated Yield (%) | Reference |

|---|---|---|---|---|---|

| Guanosine (B1672433) | (CF3SO2)2Zn | t-BuOOH, 10% AcOH/DMSO | C8 | 40 | acs.org |

| 2',3',5'-Tri-O-acetylguanosine | (CF3SO2)2Zn | t-BuOOH | C8 | 95 | acs.org |

| Guanosine 5'-monophosphate (GMP) | (CF3SO2)2Zn | t-BuOOH | C8 | 35 | researchgate.net |

| 2',3',5'-Tri-O-acetyladenosine | (CF3SO2)2Zn | t-BuOOH | C8 | 37 | acs.org |

Mechanistic investigations of the hydrolysis of the related compound 6-trichloromethylpurine have shown that the reaction proceeds through a common, highly reactive intermediate formed by the loss of hydrogen chloride. sci-hub.se A similar pathway could be considered for the reactivity of this compound under certain conditions, although the C-F bond's greater strength would make such a reaction significantly less favorable. The hydrolysis kinetics of 6-trichloromethylpurine were found to be pH-dependent, with the anionic form of the purine hydrolyzing much faster than the non-ionized form. sci-hub.se This highlights the critical role of the purine ring's electronic state in determining reaction rates. Further kinetic analysis via methods like pulse radiolysis has been used to study electron transfer mechanisms between purine and pyrimidine (B1678525) derivatives, revealing diffusion-controlled reaction rates for electron transfer from purine radical anions. nih.gov

Regioselectivity and Stereoselectivity in Reactions Involving this compound

Regioselectivity is a critical factor in the synthesis and subsequent reactions of substituted purines. The position of the trifluoromethylation on the purine ring is highly dependent on the existing substituents and the use of protecting groups. nih.govresearchgate.net

Regioselectivity of Trifluoromethylation: In the case of adenosine (B11128) derivatives, the regioselectivity of trifluoromethylation is heavily influenced by the protection strategy for the ribose hydroxyl groups. Different protecting groups can direct the CF3 radical to the C2, C8, or both positions. researchgate.netacs.org For guanosine, however, the reaction is highly regioselective, yielding the C8-trifluoromethylated product almost exclusively, especially when the ribose unit is protected. nih.govacs.org This demonstrates that the inherent electronic properties of the purine base and steric effects from protecting groups cooperatively determine the reaction's outcome.

Regioselectivity of N-Alkylation: The alkylation of the purine core itself is a well-studied reaction with significant regioselectivity challenges. Purines are ambident nucleophiles, with N7 and N9 being common sites for alkylation. ub.edu The substituent at the C6 position plays a crucial role in directing the regioselectivity of these reactions. For many 6-substituted purines, alkylation leads to a mixture of N7 and N9 isomers, though the N9 isomer is often the major product. ub.edu The development of specific methods, for example using SnCl4 as a catalyst for the reaction of N-trimethylsilylated purines, has allowed for highly regioselective N7-alkylation of certain 6-substituted purines. nih.govacs.org The choice of base, solvent, and reaction conditions can be optimized to favor one isomer over the other. ub.edu

Stereoselectivity: In the synthesis of trifluoromethylated purine nucleosides, stereoselectivity is also paramount. Reactions that form the glycosidic bond between the purine base and a carbohydrate moiety can be controlled to produce a single stereoisomer. For instance, prebiotic synthesis routes involving cyclic carbohydrate phosphates and purine nucleobases have been shown to be stereoselective, yielding only the β-anomer of the resulting nucleotides. nih.gov This selectivity is rationalized by a concerted mechanism where the cyclic phosphate (B84403) group on the carbohydrate blocks one face from reacting. nih.gov

| Reaction Type | Substrate | Key Condition/Reagent | Observed Selectivity | Reference |

|---|---|---|---|---|

| Trifluoromethylation | Adenosine Derivatives | Varies with protecting groups | Mixture of C2-CF3, C8-CF3, and C2,C8-diCF3 products | researchgate.netacs.org |

| Trifluoromethylation | Protected Guanosine | (CF3SO2)2Zn | Highly regioselective for C8 position | nih.govacs.org |

| N-Alkylation | 6-Chloropurine (B14466) | Tetrabutylammonium hydroxide, Microwave | Regioselective for N9 position | ub.edu |

| N-tert-Alkylation | 6-Chloropurine (silylated) | SnCl4, tert-alkyl halide | Regioselective for N7 position | nih.govacs.org |

| Nucleoside Synthesis | Purine bases + Ribose-1,2-cyclic phosphate | - | Stereoselective for β-anomer | nih.gov |

Stability Studies of this compound under Various Chemical Conditions

While the C-CF3 group is highly stable, the stability of groups attached to the purine nitrogens can be condition-dependent. Studies on N7-tert-alkylated 6-chloropurines have shown that the N7-tert-butyl group is stable under basic conditions. nih.gov However, it is labile in the presence of aqueous mineral acids (like HCl or HCOOH) or Lewis acids (like SnCl4), which can cause cleavage of the N-C bond. nih.gov In contrast, the corresponding N9-isomer exhibits greater stability under the same acidic conditions. This suggests that the N7-substituted isomer of a purine like this compound might be susceptible to degradation or rearrangement under strongly acidic conditions.

The stability of the substituent at the C6 position is also a key factor. The trifluoromethyl group is significantly more stable to hydrolysis than a trichloromethyl group. The hydrolysis of 6-trichloromethylpurine proceeds readily in aqueous solutions, whereas 6-(trifluoromethyl)purine is expected to be much more resistant to such degradation due to the strength of the C-F bonds and the lack of a facile elimination pathway analogous to that of CCl3. sci-hub.se

Computational and Theoretical Studies of 6 Trifluoromethyl 7h Purine

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental in elucidating the electronic structure and molecular orbitals of 6-(trifluoromethyl)-7H-purine. These calculations provide a detailed picture of electron distribution and energy levels within the molecule.

DFT methods, particularly using functionals like B3LYP, are commonly employed to optimize the molecular geometry and calculate electronic properties. nih.gov For purine (B94841) derivatives, these calculations help in understanding the influence of substituents, such as the trifluoromethyl group at the C6 position, on the electronic landscape of the purine core. The strong electron-withdrawing nature of the trifluoromethyl group is expected to significantly modulate the electron density and reactivity of the purine ring system.

Molecular orbital analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is critical for predicting the chemical reactivity of this compound. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net For purine systems, these frontier orbitals are crucial in understanding their role in chemical reactions and biological interactions.

Table 1: Calculated Electronic Properties of a Representative Purine Derivative

| Parameter | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.5 D |

(Note: These are representative values for a purine derivative and may differ for this compound. Specific calculations are required for precise data.)

Theoretical calculations are invaluable for predicting spectroscopic parameters, which can then be correlated with experimental data to confirm the molecular structure. For this compound, predicting ¹H, ¹³C, and ¹⁹F NMR chemical shifts is of particular interest. The chemical shifts are sensitive to the electronic environment of the nuclei, and accurate predictions can aid in the structural elucidation of novel compounds. nih.gov

Vibrational frequencies, corresponding to infrared (IR) and Raman spectra, can also be computed. researchgate.net These theoretical spectra can be compared with experimental spectra to validate the calculated geometry and provide a detailed assignment of the vibrational modes. Discrepancies between theoretical and experimental values can often be reconciled by applying scaling factors to the calculated frequencies.

The aromaticity of the purine ring system is a key determinant of its stability and reactivity. Computational methods can quantify aromaticity through various indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). These analyses can reveal how the trifluoromethyl substituent influences the aromatic character of both the pyrimidine (B1678525) and imidazole (B134444) rings within the purine core.

Electron density distribution analysis, often performed using Natural Bond Orbital (NBO) analysis, provides insights into the charge distribution across the molecule and the nature of the chemical bonds. researchgate.net For this compound, this analysis can quantify the electron-withdrawing effect of the CF₃ group and its impact on the partial atomic charges of the ring atoms. This information is crucial for understanding intermolecular interactions, particularly hydrogen bonding.

Molecular Dynamics Simulations for Conformational Analysis and Tautomeric Studies

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and the stability of different tautomers. nih.gov For this compound, MD simulations can explore the rotational barrier of the trifluoromethyl group and the conformational landscape of the molecule.

Purines can exist in different tautomeric forms, with the proton at the N7 or N9 position of the purine ring being the most common. nih.gov Quantum chemical calculations of the relative Gibbs free energies of these tautomers can predict their relative populations in different environments (gas phase and solution). nih.gov For this compound, it is essential to determine the predominant tautomer as this has significant implications for its biological activity and interactions with target macromolecules.

Computational Prediction of Reactivity and Reaction Mechanisms

Computational methods can be used to predict the reactivity of this compound and to elucidate potential reaction mechanisms. Molecular electrostatic potential (MEP) maps can identify the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.

By modeling transition states and reaction pathways, computational chemistry can provide a detailed understanding of reaction mechanisms. This is particularly useful for predicting the outcomes of synthetic modifications of the purine ring and for understanding the metabolic fate of the compound in a biological system.

In Silico Modeling of Molecular Interactions with Biological Macromolecules (e.g., protein binding sites)

Understanding how this compound interacts with biological targets, such as enzymes or receptors, is a primary goal of medicinal chemistry. In silico techniques like molecular docking and molecular dynamics simulations are powerful tools for this purpose.

Molecular docking predicts the preferred binding orientation of a ligand within the active site of a protein. This allows for the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to binding affinity. nih.gov For this compound, docking studies can help to identify potential protein targets and to rationalize its biological activity.

Following docking, MD simulations can be used to assess the stability of the ligand-protein complex over time and to calculate binding free energies, providing a more accurate estimate of the binding affinity. nih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. researchgate.net

For analogues of this compound, QSAR models can be developed to predict their biological activity based on a set of calculated molecular descriptors. These descriptors can be electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). A robust QSAR model can be a valuable tool for designing new analogues with improved potency and for prioritizing compounds for synthesis and experimental testing. researchgate.net

Table 2: Common Descriptors Used in QSAR/QSPR Modeling

| Descriptor Class | Examples |

|---|---|

| Electronic | Dipole moment, Partial charges, HOMO/LUMO energies |

| Steric | Molecular weight, Molar refractivity, van der Waals volume |

| Hydrophobic | LogP, Polar surface area |

Biological and Biochemical Interactions of 6 Trifluoromethyl 7h Purine Mechanism Oriented Investigations

Non-Human Target Identification and Validation Using 6-(trifluoromethyl)-7H-purine Analogues

Research into the targets of this compound analogues has been predominantly focused on human proteins, driven by therapeutic potential. However, the principles of target engagement and validation are broadly applicable. While specific non-human targets are not extensively detailed in readily available literature, studies on human receptors provide a clear framework for how these analogues are used for target identification.

For instance, 2-substituted-6-trifluoromethyl purine (B94841) derivatives have been synthesized and evaluated for their activity as selective adenosine (B11128) antagonists, particularly for the human adenosine A3 receptor google.com. The validation process for these compounds involves competitive binding assays where the analogue displaces a known radioligand from the receptor. The affinity (pKi) is then calculated from the IC50 values, providing a quantitative measure of the interaction google.com. Functional activity is further validated using cell-based assays, such as those employing aequorin to measure changes in intracellular calcium concentration upon receptor activation or inhibition google.com. Although these examples are from human systems, the same methodologies can be and are applied to identify and validate targets in non-human organisms for veterinary or agricultural research.

Enzyme Inhibition and Activation Mechanisms by this compound Derivatives

The trifluoromethyl group significantly alters the electronic properties of the purine ring, making its derivatives valuable tools for studying enzyme mechanisms.

Kinetic studies are fundamental to understanding how this compound derivatives interact with enzymes. These compounds can act as substrates, inhibitors, or activators, and their interactions can be monitored in real-time. Trifluoromethylated purine nucleotides have been successfully used as artificial substrates for several human nucleotide-metabolizing enzymes, including phosphohydrolases like hFhit, hDcpS, and hcNIIIB acs.orgnih.gov. The progress of the enzymatic reaction is tracked by monitoring the change in the ¹⁹F NMR signal as the substrate is converted to the product, allowing for detailed kinetic analysis acs.orgnih.gov.

Similarly, fluorinated phosphoadenosine 5′-phosphosulfate (PAPS) analogues, including those with a trifluoromethyl group on the adenine (B156593) ring, have been developed to monitor the activity of sulfotransferases (STs) nih.gov. These analogues serve as substitute cofactors, and the enzymatic transfer of the sulfuryl group can be quantified by observing the appearance of the fluorinated PAP product via ¹⁹F NMR nih.gov.

In the context of inhibition, while extensive kinetic data for this compound itself is limited, studies on related fluorinated nucleosides provide insight. For example, novel 8-CF₃-substituted purine nucleosides have demonstrated significant antiproliferative activity against various tumor cell lines, with IC₅₀ values determined through cytotoxicity assays researchgate.net. This biological activity is an indirect measure of the inhibition of intracellular enzymes crucial for cell proliferation.

| Enzyme/System | Trifluoromethylated Analogue | Role of Analogue | Assay Method | Key Finding |

|---|---|---|---|---|

| Human Fragile Histidine Triad (hFhit) | Bis(8-CF₃-adenosine) 5',5''-triphosphate | Substrate | ¹⁹F NMR Spectroscopy | Enzymatic cleavage monitored in real-time nih.gov. |

| Human Cytosolic Nucleotidase IIIB (hcNIIIB) | 8-CF₃-Guanosine Monophosphate (8-CF₃-GMP) | Substrate | ¹⁹F NMR Spectroscopy | Identified as an artificial substrate for the enzyme acs.org. |

| Sulfotransferase (SULT1A3) | 8-CF₃-Phosphoadenosine 5'-phosphosulfate (8-CF₃-PAPS) | Cofactor Analogue | ¹⁹F NMR Spectroscopy | Enables continuous monitoring of sulfotransferase activity nih.gov. |

| Tumor Cell Lines (e.g., HeLa, HCT-116) | 8-CF₃-2'-deoxyguanosine | Inhibitor (Inferred) | Cytotoxicity Assay | Marked antiproliferative activity (IC₅₀ > 100 µM) researchgate.net. |

Structural biology techniques are crucial for visualizing the precise interactions between a ligand and its target enzyme at an atomic level. X-ray crystallography has been used to confirm the structure and conformation of trifluoromethylated purine nucleosides themselves. For instance, the crystal structure of an emissive trifluoromethylated guanosine (B1672433) analog, CF3thG, confirmed its β anomeric configuration and its anti orientation, which is similar to native guanosine nih.gov. Similarly, the structure of a fluorinated 1-deazapurine glycoside was verified by X-ray analysis, confirming the position of glycosylation researchgate.net.

While crystal structures of this compound derivatives complexed with enzymes are not widely published, the methodology is well-established. By analogy, studies on other inhibitors provide a clear picture of what can be learned. For example, the X-ray structure of xanthine (B1682287) oxidase in complex with the inhibitor quercetin (B1663063) revealed that the inhibitor is positioned between key phenylalanine residues (Phe914 and Phe1009) and forms specific hydrogen bonds with catalytically important residues like Arg880 and Glu802. This structural information provides a rational basis for designing more potent and selective inhibitors.

Nucleic Acid Interaction Studies (e.g., DNA/RNA Binding, Intercalation) In Vitro

Similarly, trifluoromethylated purine analogues have been used to study metal-mediated base pairing in DNA. A 2-trifluoromethyl-6-mercurianiline nucleotide was designed as a sensitive ¹⁹F NMR probe to detect local environmental changes within a DNA duplex upon forming mercury(II)-mediated base pairs nih.gov. These studies provide valuable information on the structure and stability of unnatural base pairs within the DNA helix.

Application of 6-(trifluoromethyl)purine Derivatives as Molecular Probes (e.g., ¹⁹F NMR Probes for Enzymatic Assays)

The application of 6-(trifluoromethyl)purine derivatives as molecular probes for ¹⁹F NMR spectroscopy is one of their most powerful uses. The ¹⁹F nucleus has high sensitivity, 100% natural abundance, and a large chemical shift range, and the absence of fluorine in most biological molecules means there is no background signal nih.gov. The three equivalent fluorine atoms in the trifluoromethyl group further enhance signal sensitivity nih.gov.

Trifluoromethylated purine nucleotides have been expertly employed as probes for the real-time monitoring of enzymatic reactions acs.orgnih.gov. In a typical assay, the ¹⁹F NMR spectrum shows a single, sharp signal for the trifluoromethyl group on the substrate molecule. Upon addition of an enzyme that processes this substrate, the intensity of the initial signal decreases, and new signals corresponding to the product(s) appear at different chemical shifts acs.org. This allows for the direct and continuous measurement of enzyme activity nih.govnih.gov. For example, when bis(8-CF₃-adenosine) 5',5''-triphosphate was hydrolyzed by the hFhit enzyme, the single resonance for the substrate was replaced by two new, slightly upfield-shifted signals corresponding to the 8-CF₃-AMP and 8-CF₃-ADP products acs.org.

| Compound | Enzyme | Chemical Shift (δF, ppm) | Notes |

|---|---|---|---|

| Bis(8-CF₃-adenosine) 5',5''-triphosphate (Substrate) | hFhit | -61.38 | Single signal for the substrate before enzymatic reaction acs.org. |

| 8-CF₃-AMP (Product) | hFhit | -61.39 | Product signal appearing after substrate hydrolysis acs.org. |

| 8-CF₃-ADP (Product) | hFhit | -61.40 | Second product signal appearing after hydrolysis acs.org. |

| 2-F-PAPS (Substrate) | SULT1A3 | ~ -52.5 | Substrate signal before enzymatic reaction nih.gov. |

| 2-F-PAP (Product) | SULT1A3 | Downfield shifted by ~0.02 ppm | Product signal appearing after sulfuryl group transfer nih.gov. |

Cellular Permeability and Intracellular Fate Studies in Model Cell Lines (Mechanism-Focused)

Understanding how 6-(trifluoromethyl)purine derivatives cross the cell membrane and where they localize within the cell is key to interpreting their biological effects. Studies using model cell lines are essential for these investigations. The cellular uptake and fate of these compounds can be directly visualized if they are fluorescent. An emissive guanosine analog, CF3thG, was incubated with HEK293T cells, and its uptake and intracellular movement were monitored in real-time using confocal microscopy nih.gov. These imaging studies showed the compound's release from the cells over a 30-minute period, providing direct evidence of its permeability and transport dynamics nih.gov. Viability assays confirmed that the analog was not toxic to the cells at the concentrations tested nih.gov.

In other cases, cellular uptake is inferred from biological activity. The antiproliferative effects of 8-CF₃-2'-deoxyguanosine on various tumor cell lines imply that the compound must enter the cells to interact with its intracellular targets, such as enzymes involved in DNA replication or cell cycle control researchgate.net. Furthermore, the design of fluorinated nucleoside analogues can be optimized for better cellular uptake. For example, some analogues are designed to be independent of nucleoside transporters to overcome resistance mechanisms, leading to enhanced intracellular levels of the active compound mdpi.com. Standard assays, such as the Caco-2 permeability assay, are often used to quantify the potential of a compound to cross cellular barriers and to determine if it is a substrate for efflux pumps like P-glycoprotein, which can limit intracellular accumulation dokumen.pub.

In Vitro Biological Screening Methodologies for this compound and its Derivatives

The evaluation of the biological activity of this compound and its derivatives relies on a variety of in vitro screening methodologies designed to assess their effects at a molecular and cellular level. These assays are crucial for elucidating mechanisms of action and identifying potential therapeutic applications.

One key methodology involves the use of nuclear magnetic resonance (NMR) spectroscopy. Specifically, the introduction of the trifluoromethyl (CF3) group allows for the use of 19F NMR spectroscopy to monitor enzymatic activities. The trifluoromethyl group serves as a sensitive NMR probe due to the high abundance and distinct properties of the fluorine-19 isotope. acs.org This technique has been successfully employed to study the interactions of trifluoromethylated purine ribonucleotides with enzymes such as pyrophosphatases and phosphatases, allowing for real-time monitoring of enzymatic reactions and the identification of potential inhibitors. acs.org

Another prevalent set of in vitro screening methods involves cytotoxicity and anti-proliferative assays against various cell lines, particularly human cancer cells. These assays determine the ability of the compounds to inhibit cell growth or induce cell death. A common technique is the Sulforhodamine B (SRB) assay, which has been used to evaluate the cytotoxic effects of various purine analogues on liver, colon, and breast cancer cell lines. nih.gov While not exclusively focused on this compound, these methods are standard for assessing the anticancer potential of new purine derivatives.

Quantitative Structure-Activity Relationship (QSAR) studies, particularly 3D-QSAR, represent a computational screening methodology. These models are used to correlate the chemical structure of the purine derivatives with their biological activity. For instance, 3D-QSAR models have shown that for certain series of purine derivatives, steric properties contribute more significantly to cytotoxicity than electronic properties. nih.gov Such computational screening helps in prioritizing compounds for synthesis and further biological testing.

The table below summarizes common in vitro screening methodologies applicable to this compound and its derivatives.

| Methodology | Purpose | Example Application | Key Findings |

| 19F NMR Spectroscopy | To monitor enzyme activity and ligand binding in real-time. | Assessing the interaction of CF3-purine nucleotides with pyrophosphatases and phosphatases. acs.org | The CF3 group acts as a sensitive probe without preventing specific enzyme recognition. acs.org |

| Cytotoxicity Assays (e.g., SRB Assay) | To measure the anti-proliferative or cytotoxic effects of compounds on cell lines. | Evaluating the effect of substituted purine analogues on human cancer cells (e.g., Huh7, HCT116, MCF7). nih.gov | Identification of compounds with potent cytotoxic activity, sometimes exceeding that of clinical controls. nih.gov |

| 3D-QSAR Modeling | To predict biological activity based on the three-dimensional structure of the molecule. | Analyzing structural requirements for antitumor activity in 2,6,9-trisubstituted purines. nih.gov | Steric properties can be more influential than electronic properties for cytotoxicity in some purine series. nih.gov |

| Apoptosis and Cell Cycle Analysis | To determine the mechanism of cell death and growth arrest induced by the compound. | Investigating the effect of potent purine derivatives on the cell cycle of cancer cells (e.g., HL-60). nih.gov | Active compounds can induce apoptosis and cause cell cycle arrest at specific phases. nih.gov |

Comparative Analysis of Trifluoromethyl vs. Other Substituents in Purine Analogues on Biological Mechanisms

The biological activity of purine analogues is profoundly influenced by the nature of the substituents on the purine ring. The trifluoromethyl (CF3) group possesses distinct electronic and steric properties that differentiate it from other common substituents, leading to unique effects on biological mechanisms.

Electronic Effects: The trifluoromethyl group is a strong electron-withdrawing group, exerting its influence primarily through a powerful negative inductive effect (-I). researchgate.net This effect significantly decreases the electron density in the purine ring system. acs.org In contrast, other substituents like the fluorine atom exhibit both an inductive electron-withdrawing effect and a mesomeric (resonance) electron-donating effect. researchgate.net Alkyl groups (e.g., methyl) are generally electron-donating, while groups like phenyl can have varied effects depending on their own substitution. This strong and purely inductive electron-withdrawing nature of the CF3 group can alter the pKa of the purine, affecting its ionization state at physiological pH and influencing its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets like enzymes and receptors. For example, the decreased electron density caused by trifluoromethylation can make a purine nucleotide a substrate for an enzyme that typically acts on electron-poor nucleotides. acs.org

Steric and Lipophilic Effects: The trifluoromethyl group is significantly bulkier than a hydrogen or fluorine atom and can also influence the lipophilicity of the molecule. The steric properties of substituents on the purine ring are critical for biological activity. 3D-QSAR studies on other substituted purines have revealed that steric factors can be a dominant determinant of cytotoxicity, with bulky systems at certain positions being unfavorable for activity. nih.gov The specific size and shape of the CF3 group can therefore either promote or hinder the binding of the purine analogue to its target protein, depending on the topology of the active site. An arylpiperazinyl system at position 6 of the purine ring, for example, has been found to be beneficial for cytotoxic activity in some series, highlighting the importance of the size and nature of the substituent at this position. nih.gov

The following table provides a comparative summary of the properties of the trifluoromethyl group versus other common substituents on the purine ring.

| Substituent | Primary Electronic Effect | Relative Steric Bulk | Impact on Biological Mechanisms |

| Trifluoromethyl (-CF3) | Strong inductive electron withdrawal (-I). researchgate.net | Moderate to High | Alters pKa, hydrogen bonding capacity, and molecular recognition; can enhance binding affinity and metabolic stability. acs.org |

| Hydrogen (-H) | Neutral (Reference) | Low | Baseline activity for the unsubstituted purine core. |

| Fluorine (-F) | Inductive withdrawal (-I) and mesomeric donation (+M). researchgate.net | Low | Can modulate electronic properties and serve as a hydrogen bond acceptor. |

| Methyl (-CH3) | Inductive electron donation (+I) | Low to Moderate | Can provide favorable van der Waals contacts and increase lipophilicity. |

| Phenyl (-C6H5) | Inductive withdrawal (-I) and mesomeric effects (variable) | High | Can engage in pi-stacking interactions and introduce significant steric bulk, influencing binding orientation. researchgate.net |

| Amino (-NH2) | Inductive withdrawal (-I) and strong mesomeric donation (+M) | Low | Acts as a hydrogen bond donor and acceptor, crucial for mimicking natural purines. |

Role of 6 Trifluoromethyl 7h Purine As a Synthetic Precursor in Complex Molecule Synthesis

Incorporation of 6-(trifluoromethyl)-7H-purine into Macrocyclic Systems and Supramolecular Assemblies

The incorporation of purine (B94841) moieties into larger molecular frameworks is a key strategy for developing molecules with specific recognition and functional properties. While the direct use of this compound in the synthesis of macrocycles and supramolecular assemblies is an area of emerging interest, the foundational principles can be inferred from the behavior of purines and fluorinated aromatics in such systems.

The nitrogen atoms of the purine ring can act as hydrogen bond acceptors, while the N-H protons can serve as donors, facilitating self-assembly through specific base-pairing interactions. The trifluoromethyl group, being highly lipophilic and electron-withdrawing, can influence intermolecular interactions, including stacking and halogen bonding, which are crucial for the stability of supramolecular structures.

This table outlines the theoretical interactions that could drive the formation of complex assemblies.

Research into porphyrin-based supramolecular assemblies has shown that ordered nanostructures can be formed through non-covalent bond interactions, which can enhance properties like charge transfer for applications in photocatalysis. mdpi.com Similarly, the defined geometry and interaction sites of this compound make it a candidate for designing novel self-assembling systems with unique photophysical or electronic properties.

Scaffold Utility in the Synthesis of Natural Product Analogues

Natural products are a rich source of inspiration for drug discovery. The purine core is a key component of many biologically active natural products, including caffeine (B1668208) and certain nucleoside antibiotics. frontiersin.org Synthesizing analogues of these natural products by modifying the core structure is a common strategy to improve efficacy, selectivity, or pharmacokinetic properties.

Using this compound as a scaffold allows for the creation of natural product analogues with the distinct properties conferred by the trifluoromethyl group. For instance, replacing a methyl group in a natural product with a trifluoromethyl group can block metabolic oxidation at that site, thereby increasing the compound's biological half-life.

Table 2: Comparison of Properties: Methyl vs. Trifluoromethyl Group in Analogues

| Property | -CH3 (Methyl) | -CF3 (Trifluoromethyl) | Implication for Natural Product Analogues |

|---|---|---|---|

| Electronic Effect | Electron-donating | Strongly electron-withdrawing | Alters reactivity and binding interactions. |

| Lipophilicity (logP) | Lower | Higher | Can improve membrane permeability and bioavailability. |

| Metabolic Stability | Prone to oxidation | Resistant to oxidation | Increases in vivo half-life. |

| Size (Van der Waals) | Smaller | Larger | Can alter fit into enzyme active sites or receptor pockets. |

Development of Fluorinated Purine-Based Ligands and Catalysts

The development of specialized ligands is critical for advancing transition metal catalysis. Heterocyclic compounds, including purines, are widely used as ligands due to the coordinating ability of their nitrogen atoms. The introduction of a trifluoromethyl group to the purine scaffold can significantly modulate the electronic properties of the resulting ligand.

The strong electron-withdrawing nature of the CF3 group decreases the electron density on the purine ring system. nih.gov For a purine-based ligand, this would make the coordinating nitrogen atoms less basic. This modification can influence the catalytic activity and stability of the resulting metal complex. For example, in palladium-catalyzed cross-coupling reactions, the electronic properties of the ligand are crucial for the efficiency of oxidative addition and reductive elimination steps. clockss.org A less electron-donating ligand might stabilize the metal center in a lower oxidation state or alter the reaction's selectivity.

Table 3: Synthetic Strategies for 6-(Trifluoromethyl)purine Derivatives

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 6-Iodopurines | (CF3)Si(CH3)3, CuI, KF | 6-(Trifluoromethyl)purines | Moderate to Good | researchgate.net |

This table summarizes key synthetic methods for accessing the 6-trifluoromethylpurine core, which is the essential first step in developing ligands and other complex molecules.

The synthesis of these ligands would likely follow established methods for purine functionalization. For instance, a 6-(trifluoromethyl)purine core could be further substituted at the N9 or C8 positions with groups that can chelate to a metal center, creating bidentate or polydentate ligands. The unique steric and electronic profile of such fluorinated ligands could lead to novel catalytic systems with enhanced performance or unique reactivity. researchgate.net

Advanced Analytical Methodologies for Structural and Mechanistic Elucidation of 6 Trifluoromethyl 7h Purine Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, including 6-(trifluoromethyl)-7H-purine derivatives. The presence of the trifluoromethyl group introduces a unique NMR-active nucleus, ¹⁹F, which offers a powerful observational window into the molecular environment.

Multi-Dimensional NMR Techniques (e.g., 2D NMR) for Structural Assignments

Multi-dimensional NMR techniques are indispensable for the complete and unambiguous assignment of proton (¹H), carbon (¹³C), and fluorine (¹⁹F) resonances in this compound derivatives. These experiments resolve spectral overlap and reveal through-bond and through-space correlations between nuclei.

Commonly employed 2D NMR techniques include:

Correlation Spectroscopy (COSY): Establishes ¹H-¹H correlations, identifying protons that are coupled to each other, which is crucial for mapping out the spin systems within the molecule.

Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded ¹H and ¹³C nuclei, providing a clear map of which protons are attached to which carbons.

¹⁹F-¹³C HSQC and HMBC: These experiments are analogous to their ¹H-¹³C counterparts and are used to identify direct and long-range couplings between fluorine and carbon atoms, which is vital for confirming the position of the trifluoromethyl group on the purine (B94841) ring. nih.gov

In the analysis of trifluoromethylated purine ribonucleotides, signal assignments were definitively confirmed through the combined use of COSY, HSQC, and HMBC spectra. acs.org For instance, the analysis of a complex mixture of trifluoromethylated adenosine (B11128) derivatives, including C8- and C2-substituted isomers, relied on these 2D NMR techniques to distinguish between the different substitution patterns. acs.org

Application of ¹⁹F NMR for Tracking Chemical and Biochemical Processes

The ¹⁹F nucleus possesses several advantageous properties for NMR spectroscopy, including a spin of 1/2, a high magnetogyric ratio (83% of the sensitivity of ¹H), and 100% natural abundance. acs.org This high sensitivity, combined with the large chemical shift dispersion of ¹⁹F NMR, makes it an exceptional tool for monitoring chemical reactions and biochemical processes involving this compound derivatives. acs.orgchembiobiochem.com The absence of endogenous fluorine signals in most biological systems provides a clear background for these studies. youtube.com

¹⁹F NMR has been successfully employed for the real-time monitoring of enzymatic reactions. For example, trifluoromethylated purine nucleotides have been used as probes to track the activity of human nucleotide hydrolases such as Fhit, DcpS, and cNIIIB. acs.orgacs.org The chemical shifts of the fluorine signals in the substrate and product(s) are typically well-separated, allowing for the effective tracking of enzymatic activity. acs.orgnih.gov This approach has been used to observe the hydrolysis of trifluoromethylated dinucleotides and the dephosphorylation of 8-CF₃-GMP. acs.orgnih.gov

The sensitivity of the ¹⁹F chemical shift to the local electronic environment also makes it a valuable probe for studying molecular interactions and conformational changes. nih.gov Changes in the ¹⁹F NMR spectrum can provide information on binding events, such as a drug candidate binding to a protein target. youtube.commdpi.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the analysis of this compound derivatives, providing highly accurate mass measurements that allow for the determination of elemental compositions. This technique is routinely used to confirm the identity and purity of newly synthesized compounds. acs.orgplos.org

Electrospray ionization (ESI) is a common soft ionization technique used for the analysis of purine derivatives, as it minimizes fragmentation and preserves the molecular ion. acs.orgmdpi.com The high mass accuracy of HRMS instruments, such as the LTQ OrbitrapVelos, allows for the confident assignment of molecular formulas to the observed ions. acs.org

In addition to accurate mass determination, HRMS coupled with tandem mass spectrometry (MS/MS) provides valuable structural information through fragmentation analysis. By inducing fragmentation of the molecular ion and analyzing the resulting product ions, it is possible to deduce the connectivity of atoms within the molecule. The fragmentation patterns of purine derivatives often involve cleavage of the glycosidic bond (if a sugar moiety is present) and fragmentation of the purine ring itself. plos.orgmdpi.com The study of these fragmentation pathways can help to distinguish between isomers and confirm the location of the trifluoromethyl group.

For example, in the analysis of purine de novo biosynthesis intermediates, HRMS fragmentation was carried out to multiple stages (HRMSⁿ) to elucidate the fragmentation behavior of these metabolites. plos.org This detailed fragmentation analysis, combined with stable isotope labeling, can confirm fragmentation mechanisms and provide structural certainty. plos.org

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of crystalline compounds at atomic resolution. This technique provides unequivocal information about bond lengths, bond angles, and the absolute stereochemistry and conformation of molecules. For this compound derivatives, X-ray crystallography can be used to:

Confirm the connectivity and substitution pattern of the purine ring.

Determine the tautomeric form present in the solid state. nih.govuky.edu

Elucidate the conformation of substituents, such as ribose rings in nucleoside analogues.

Analyze intermolecular interactions, such as hydrogen bonding, in the crystal lattice. researchgate.net

While a crystal structure for this compound itself was not found in the search results, the utility of this technique is well-documented for related purine derivatives. For instance, the crystal structure of a 6-oxy purine derivative was determined to unambiguously assign the position of a hydrogen atom, resolving a point of contention in the literature. nih.govuky.edu In this study, analysis of bond lengths such as C6-O10, C6-N1, and C2-N3 provided clear evidence for the predominant tautomeric form. nih.gov

Advanced Chromatographic and Separation Techniques for Complex Mixtures

The synthesis of this compound and its derivatives can often result in complex mixtures containing starting materials, intermediates, byproducts, and isomeric products. Advanced chromatographic techniques are essential for the separation, purification, and analysis of these mixtures.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of purine derivatives. acs.orgnih.gov Reversed-phase (RP) HPLC is commonly employed, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. acs.org The retention of the analytes is influenced by their polarity, with more polar compounds eluting earlier.

For the separation of highly polar purine metabolites, Hydrophilic Interaction Liquid Chromatography (HILIC) has proven to be effective. plos.org HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which is particularly suitable for retaining and separating polar compounds that show little retention in reversed-phase systems.

Other chromatographic techniques that can be applied to the separation of purine derivatives include:

Thin-Layer Chromatography (TLC): A simple and rapid method for monitoring reaction progress and for preliminary separation of compounds. nih.gov

Ion Chromatography: Can be used for the separation of charged purine and pyrimidine (B1678525) bases based on their ionization in an acidic medium. nih.gov

The choice of chromatographic method depends on the specific properties of the compounds in the mixture and the analytical goal (e.g., preparative purification versus quantitative analysis).

Microfluidic and High-Throughput Screening Methodologies for Reaction Optimization

The optimization of synthetic routes to this compound derivatives can be a time-consuming and resource-intensive process. Microfluidic and high-throughput screening (HTS) methodologies offer a means to accelerate this process by allowing for the rapid and parallel execution of numerous experiments. researchgate.net

High-throughput screening involves the use of automated systems to perform a large number of chemical reactions in a short period, typically in microplate formats. stanford.edunih.govnih.gov This approach allows for the systematic variation of reaction parameters such as catalysts, ligands, solvents, and temperature to identify the optimal conditions for a desired transformation. researchgate.net For example, HTS can be used to screen for the most effective conditions for the trifluoromethylation of a purine precursor.

Microfluidic devices, or "lab-on-a-chip" systems, provide a platform for conducting chemical reactions in miniaturized channels. These systems offer several advantages, including precise control over reaction conditions, enhanced heat and mass transfer, and reduced consumption of reagents. While specific applications of microfluidics for the synthesis of this compound were not detailed in the search results, the technology holds significant potential for the optimization of fluorination reactions and other synthetic steps.

The data from both HTS and microfluidic experiments can be rapidly analyzed to identify lead conditions for further scale-up and development, significantly streamlining the process of reaction optimization.

Emerging Research Directions and Future Perspectives for 6 Trifluoromethyl 7h Purine

Integration of Artificial Intelligence and Machine Learning in 6-(trifluoromethyl)-7H-purine Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and development of this compound analogs. These computational tools can significantly expedite the discovery process, reduce costs, and improve the success rate of identifying lead compounds. taylorandfrancis.com

Key Applications of AI/ML:

De Novo Design: Generative AI models can design novel this compound derivatives from scratch, exploring a vast chemical space to identify molecules with desired properties. nih.govnih.gov

Property Prediction: AI/ML algorithms can be trained on existing data to predict the physicochemical properties, biological activities, and pharmacokinetic profiles of new analogs. taylorandfrancis.comnih.gov This includes predicting absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties early in the design phase.

Virtual Screening: High-throughput virtual screening, powered by machine learning, can rapidly screen large libraries of virtual compounds to identify potential hits that bind to a specific biological target. nih.govnih.gov

Synthesis Prediction: AI tools can assist chemists by predicting viable and efficient synthetic routes for novel this compound derivatives.

By leveraging these computational approaches, researchers can prioritize the synthesis of the most promising candidates, thereby accelerating the pipeline from initial concept to experimental validation. taylorandfrancis.com

Exploration of Novel Applications in Non-Biological Fields (e.g., Materials Science, Optoelectronics)

While the primary focus for purine (B94841) derivatives has been in the biological realm, the unique properties imparted by the trifluoromethyl group open up possibilities in materials science and optoelectronics. The high electronegativity and electron-withdrawing nature of the trifluoromethyl group can significantly influence the electronic properties of the purine scaffold. mdpi.com

Potential Applications:

Organic Light-Emitting Diodes (OLEDs): Fluorinated organic materials are increasingly used in optoelectronic devices. google.comrsc.org The introduction of a trifluoromethyl group can lower the HOMO and LUMO energy levels of the purine core, which may facilitate electron injection and improve the stability and efficiency of OLEDs. rsc.org

Organic Photovoltaics (OPVs): The electronic characteristics of trifluoromethylated compounds could be harnessed in the design of new donor or acceptor materials for organic solar cells.

Sensors: The specific interactions of the fluorinated purine ring could be exploited to develop selective chemical sensors.

Advanced Polymers: Incorporation of this compound as a monomer unit could lead to the development of novel polymers with unique thermal, chemical, and electronic properties.

Research in this area is still in its nascent stages but holds significant promise for the development of high-performance materials with tailored functionalities.

Development of Sustainable and Atom-Economical Synthetic Routes in Research Settings

The principles of green chemistry are becoming increasingly important in chemical synthesis. Future research on this compound will likely focus on developing more sustainable and efficient synthetic methods that minimize waste and energy consumption.

Key Strategies for Sustainable Synthesis:

Catalysis: The use of catalytic methods, including biocatalysis and photocatalysis, can lead to milder reaction conditions, reduced energy requirements, and higher selectivity, aligning with the principles of green chemistry. nih.gov

Atom Economy: Synthetic routes that maximize the incorporation of all starting materials into the final product are considered more atom-economical. nih.gov This involves minimizing the use of protecting groups and designing multi-component reactions. researchgate.net

Solvent-Free Reactions: Mechanochemical methods, where reactions are carried out by grinding solid reactants, can eliminate the need for solvents, leading to a more environmentally friendly process. researchgate.netresearchgate.net

An example of a greener approach in purine chemistry involves the C-N coupling reaction of unprotected 6-chloropurine (B14466) nucleosides with N-heterocycles under catalyst- and solvent-free conditions, which provides an environmentally friendly alternative to traditional methods. rsc.org

Below is a table summarizing key green chemistry principles and their potential application in the synthesis of this compound derivatives.

| Green Chemistry Principle | Application in this compound Synthesis |

| Waste Prevention | Designing syntheses to minimize byproducts. |

| Atom Economy | Utilizing reactions that incorporate most of the starting materials into the final product. researchgate.net |

| Less Hazardous Chemical Syntheses | Using and generating substances with little to no toxicity. |

| Designing Safer Chemicals | Designing molecules with reduced toxicity while maintaining efficacy. |

| Safer Solvents and Auxiliaries | Minimizing or eliminating the use of organic solvents. researchgate.net |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. nih.gov |

| Use of Renewable Feedstocks | Sourcing starting materials from renewable resources. nih.gov |

| Reduce Derivatives | Avoiding unnecessary protection and deprotection steps. nih.gov |

| Catalysis | Using catalytic reagents in small amounts instead of stoichiometric reagents. nih.gov |

Addressing Synthetic and Mechanistic Challenges in this compound Chemistry

Despite advances in synthetic chemistry, challenges remain in the efficient and selective synthesis of this compound and its derivatives. Addressing these challenges through detailed mechanistic studies is crucial for unlocking the full potential of this class of compounds.

Key Challenges and Research Directions:

Regioselectivity: Controlling the position of substitution on the purine ring, particularly at the N7 and N9 positions, remains a significant challenge. nih.govacs.org Mechanistic studies can help elucidate the factors that govern regioselectivity, enabling the development of more selective synthetic methods.

Trifluoromethylation Methods: While several trifluoromethylation reagents exist, developing milder, more efficient, and more versatile methods for introducing the CF3 group onto the purine core is an ongoing area of research. acs.org This includes the development of radical trifluoromethylation reactions. acs.org

Functional Group Tolerance: Synthetic routes often require harsh conditions that are not compatible with sensitive functional groups. Developing methods with broader functional group tolerance is essential for creating a diverse range of derivatives.

Mechanistic Understanding: A deeper understanding of the reaction mechanisms involved in the synthesis and modification of this compound is needed. researchgate.net This includes studying the role of intermediates, transition states, and the influence of electronic and steric effects. Mechanistic studies using techniques like deuterium (B1214612) scrambling can provide valuable insights. researchgate.net

Overcoming these synthetic and mechanistic hurdles will be key to expanding the chemical space of this compound derivatives and facilitating their exploration in various applications.

Q & A

Q. What are the common synthetic routes for preparing 6-(trifluoromethyl)-7H-purine derivatives, and what critical reaction conditions must be controlled?

- Methodological Answer : Synthesis typically involves alkylation, nucleophilic substitution, or coupling reactions. Key conditions include:

- Alkylation : Use of NaH in anhydrous THF under inert atmospheres to avoid side reactions (e.g., H₂ gas evolution) .

- Nucleophilic Arylation : Brønsted acid (e.g., TFA) in fluoroalcohol solvents to facilitate purine ring functionalization .

- Phosphazene-Mediated Synthesis : THF with triethylamine as a base, followed by column chromatography for purification .

Q. Table 1: Comparison of Synthetic Methods

Q. What spectroscopic techniques are essential for characterizing this compound derivatives?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns proton environments (e.g., δ 9.02 ppm for purine C-H in DMSO-d₆) and confirms trifluoromethyl substitution .